Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-
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Overview
Description
Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- is a chemical compound with the molecular formula C16H6Cl2F12Ge. It is known for its unique structure, which includes two 2,4-bis(trifluoromethyl)phenyl groups attached to a germanium atom, along with two chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- typically involves the reaction of germanium tetrachloride with 2,4-bis(trifluoromethyl)phenyl lithium reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at low temperatures to ensure the complete formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process involves careful handling of the reagents and solvents to prevent contamination and ensure safety .
Chemical Reactions Analysis
Types of Reactions
Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state germanium compounds.
Reduction Reactions: Reduction of the compound can lead to the formation of germane derivatives with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and thiols. These reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield bis[2,4-bis(trifluoromethyl)phenyl]germanium amides, while oxidation reactions can produce germanium dioxide derivatives .
Scientific Research Applications
Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of advanced materials, including semiconductors and specialized coatings
Mechanism of Action
The mechanism of action of Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- involves its interaction with molecular targets through its germanium center and trifluoromethyl groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing their function and activity. The compound’s ability to undergo substitution and oxidation reactions also plays a role in its mechanism of action, allowing it to modify the chemical environment of its targets .
Comparison with Similar Compounds
Similar Compounds
Bis(2,5-bis(trifluoromethyl)phenyl)(dichloro)germane: Similar structure but with different substitution patterns on the phenyl rings.
Tetrachlorogermane: Contains four chlorine atoms attached to the germanium center, lacking the trifluoromethyl groups.
Bis(trifluoromethyl)germane: Contains trifluoromethyl groups but lacks the phenyl rings.
Uniqueness
Germane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- is unique due to the presence of both trifluoromethyl groups and phenyl rings, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications, distinguishing it from other germanium compounds .
Properties
CAS No. |
650583-83-8 |
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Molecular Formula |
C16H6Cl2F12Ge |
Molecular Weight |
569.7 g/mol |
IUPAC Name |
bis[2,4-bis(trifluoromethyl)phenyl]-dichlorogermane |
InChI |
InChI=1S/C16H6Cl2F12Ge/c17-31(18,11-3-1-7(13(19,20)21)5-9(11)15(25,26)27)12-4-2-8(14(22,23)24)6-10(12)16(28,29)30/h1-6H |
InChI Key |
JZTQFHSTBNXBJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)[Ge](C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F)(Cl)Cl |
Origin of Product |
United States |
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